molecular formula C19H21NO B14916160 N-benzyl-N-(1-phenylcyclopentyl)formamide

N-benzyl-N-(1-phenylcyclopentyl)formamide

Cat. No.: B14916160
M. Wt: 279.4 g/mol
InChI Key: XSAUSVUTOQEXQL-UHFFFAOYSA-N
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Description

N-benzyl-N-(1-phenylcyclopentyl)formamide is an organic compound with the molecular formula C19H21NO It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a benzyl group and a 1-phenylcyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(1-phenylcyclopentyl)formamide typically involves the reaction of benzylamine with 1-phenylcyclopentanone in the presence of formic acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired formamide compound. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1-phenylcyclopentyl)formamide can undergo various chemical reactions, including:

    Oxidation: The formamide group can be oxidized to form a corresponding carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted derivatives of this compound.

Scientific Research Applications

N-benzyl-N-(1-phenylcyclopentyl)formamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-(1-phenylcyclopentyl)formamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structural features allow it to fit into the enzyme’s binding pocket, thereby blocking its activity. Additionally, the compound can interact with various signaling pathways, modulating cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    N-benzylformamide: A simpler derivative where the 1-phenylcyclopentyl group is replaced by a hydrogen atom.

    N-phenylformamide: Another derivative where the benzyl group is replaced by a phenyl group.

    N-cyclopentylformamide: A derivative where the benzyl group is replaced by a cyclopentyl group.

Uniqueness

N-benzyl-N-(1-phenylcyclopentyl)formamide is unique due to the presence of both a benzyl group and a 1-phenylcyclopentyl group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable entity for various research applications.

Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

N-benzyl-N-(1-phenylcyclopentyl)formamide

InChI

InChI=1S/C19H21NO/c21-16-20(15-17-9-3-1-4-10-17)19(13-7-8-14-19)18-11-5-2-6-12-18/h1-6,9-12,16H,7-8,13-15H2

InChI Key

XSAUSVUTOQEXQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)N(CC3=CC=CC=C3)C=O

Origin of Product

United States

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